Tri-tert-butylphosphine gold(i) bis(trifluoromethylsulfonyl)imide
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Overview
Description
Tri-tert-butylphosphine gold(i) bis(trifluoromethylsulfonyl)imide is a chemical compound with the empirical formula C14H27AuF6NO4PS2 and a molecular weight of 679.43 g/mol . This compound is known for its use as a catalyst in various chemical reactions, particularly in the field of organic synthesis .
Preparation Methods
The synthesis of tri-tert-butylphosphine gold(i) bis(trifluoromethylsulfonyl)imide typically involves the reaction of tri-tert-butylphosphine with a gold(i) precursor, followed by the addition of bis(trifluoromethylsulfonyl)imide . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the gold(i) species . Industrial production methods may involve scaling up this reaction in a controlled environment to ensure high yield and purity .
Chemical Reactions Analysis
Tri-tert-butylphosphine gold(i) bis(trifluoromethylsulfonyl)imide undergoes various types of chemical reactions, including:
Oxidation: The gold(i) center can be oxidized to gold(iii) under specific conditions.
Reduction: The compound can be reduced back to gold(i) from gold(iii).
Substitution: Ligand exchange reactions can occur, where the tri-tert-butylphosphine ligand is replaced by other ligands.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Tri-tert-butylphosphine gold(i) bis(trifluoromethylsulfonyl)imide has several scientific research applications:
Mechanism of Action
The mechanism of action of tri-tert-butylphosphine gold(i) bis(trifluoromethylsulfonyl)imide involves the activation of substrates through coordination to the gold(i) center. This coordination facilitates various chemical transformations by stabilizing reaction intermediates and lowering activation energy . The molecular targets and pathways involved depend on the specific reaction being catalyzed .
Comparison with Similar Compounds
Tri-tert-butylphosphine gold(i) bis(trifluoromethylsulfonyl)imide can be compared to other gold(i) complexes, such as:
Tri-tert-butylphosphine gold(i) chloride: Similar in structure but with chloride as the counterion.
Tri-tert-butylphosphine gold(i) acetate: Similar but with acetate as the counterion.
The uniqueness of this compound lies in its high stability and reactivity, making it a preferred catalyst in many organic reactions .
Properties
CAS No. |
1121960-93-7 |
---|---|
Molecular Formula |
C14H27AuF6NO4PS2 |
Molecular Weight |
679.42 |
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;gold(1+);tritert-butylphosphane |
InChI |
InChI=1S/C12H27P.C2F6NO4S2.Au/c1-10(2,3)13(11(4,5)6)12(7,8)9;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h1-9H3;;/q;-1;+1 |
InChI Key |
DFDNDAVKAMVEPJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)P(C(C)(C)C)C(C)(C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+] |
solubility |
not available |
Origin of Product |
United States |
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